

Unveiling Roselipin 2A: A Technical Guide to its Discovery and Isolation

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Roselipin 2A

Cat. No.: B15574222

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Roselipin 2A, a novel glycolipid, has emerged as a molecule of significant interest within the scientific community due to its potent and selective inhibitory activity against diacylglycerol acyltransferase (DGAT), a key enzyme in triglyceride synthesis. This technical guide provides a comprehensive overview of the discovery, isolation, and preliminary characterization of **Roselipin 2A**. Sourced from the marine-derived fungus *Gliocladium roseum* KF-1040, the isolation of this compound involves a multi-step process of fermentation, solvent extraction, and chromatographic purification. This document details the experimental protocols for these procedures, presents the available quantitative data, and visualizes the isolation workflow, offering a valuable resource for researchers investigating novel metabolic inhibitors and natural product chemistry.

Introduction

The relentless pursuit of novel therapeutic agents has led researchers to explore diverse natural sources, with marine microorganisms representing a particularly rich and underexplored frontier. In 1999, a research group led by Ōmura reported the discovery of a new family of glycolipids, designated as roselipins, from the culture broth of the marine-derived fungus *Gliocladium roseum* KF-1040.^{[1][2]} This family, comprising Roselipins 1A, 1B, 2A, and 2B, was identified based on their inhibitory activity against diacylglycerol acyltransferase (DGAT).^[1]

Roselipin 2A, a member of this family, is structurally characterized as a highly methylated fatty acid modified with a mannose and an arabinitol moiety.[2] Its biological significance lies in its ability to inhibit DGAT, an enzyme that catalyzes the final and committed step in the biosynthesis of triglycerides.[1] The inhibition of DGAT presents a promising therapeutic strategy for metabolic disorders such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease.

This guide provides an in-depth look at the foundational research that led to the discovery and isolation of **Roselipin 2A**, offering detailed experimental methodologies and quantitative data to aid in its further study and potential therapeutic development.

Discovery of Roselipin 2A

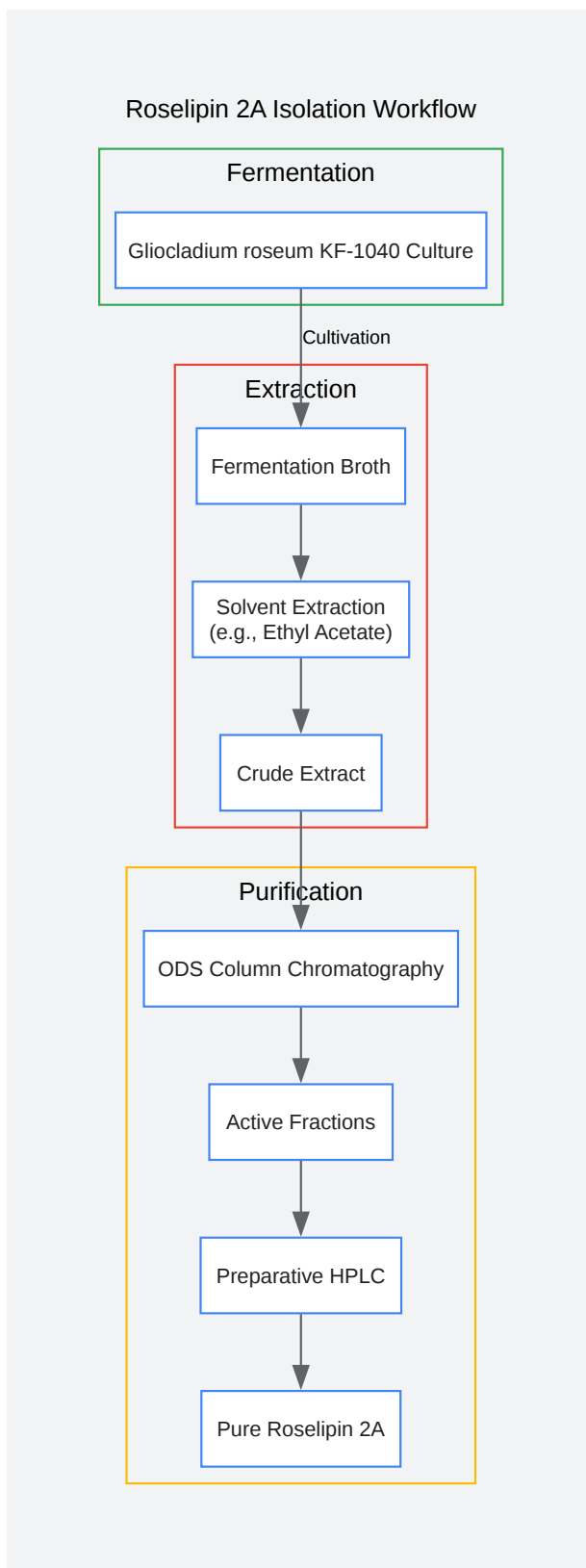
The discovery of **Roselipin 2A** was the result of a targeted screening program for inhibitors of diacylglycerol acyltransferase from microbial sources. The producing organism, *Gliocladium roseum* strain KF-1040, was isolated from a marine environment.

Producing Organism

- Organism: *Gliocladium roseum* KF-1040
- Source: Marine isolate

Isolation and Purification of Roselipin 2A

The isolation of **Roselipin 2A** from the culture broth of *Gliocladium roseum* KF-1040 is a multi-step process involving fermentation, extraction, and several stages of chromatography. The overall workflow is depicted in the diagram below.



[Click to download full resolution via product page](#)

A flowchart illustrating the major steps in the isolation of **Roselipin 2A**.

Experimental Protocols

A seed culture of *Gliocladium roseum* KF-1040 is prepared by inoculating a suitable medium and incubating for a specified period. This seed culture is then used to inoculate a larger production culture. The highest production of roselipins was observed when the fungus was cultured in a medium containing natural seawater.^[1]

- Seed Medium: (Specific composition not detailed in the available literature)
- Production Medium: (Containing natural seawater, specific composition not detailed in the available literature)
- Incubation: The culture is incubated at a controlled temperature with agitation for a period sufficient to allow for the production of **Roselipin 2A**.

Following fermentation, the culture broth is harvested and subjected to solvent extraction to isolate the crude mixture of roselipins.

- The whole fermentation broth is extracted with an equal volume of a suitable organic solvent, such as ethyl acetate.
- The organic layer is separated from the aqueous layer.
- The solvent is evaporated under reduced pressure to yield a crude extract containing the roselipins.

The crude extract is then subjected to open-column chromatography using an octadecylsilanized (ODS) silica gel stationary phase.

- The crude extract is dissolved in a minimal amount of a suitable solvent and loaded onto the ODS column.
- The column is eluted with a stepwise gradient of increasing concentrations of an organic solvent (e.g., methanol) in water.
- Fractions are collected and assayed for DGAT inhibitory activity to identify the fractions containing the roselipins.

The active fractions from the ODS column chromatography are pooled, concentrated, and subjected to final purification by preparative high-performance liquid chromatography (HPLC).

- Column: A preparative ODS column is typically used.
- Mobile Phase: A suitable isocratic or gradient solvent system (e.g., acetonitrile-water or methanol-water) is used for elution.
- Detection: Eluting peaks are monitored by UV absorbance.
- Collection: The peak corresponding to **Roselipin 2A** is collected.
- Purity Confirmation: The purity of the isolated **Roselipin 2A** is confirmed by analytical HPLC.

Biological Activity

Roselipin 2A exhibits inhibitory activity against diacylglycerol acyltransferase (DGAT). The inhibitory activity of the roselipin family of compounds was evaluated using an enzyme assay system with rat liver microsomes.^[1]

Quantitative Data: DGAT Inhibition

Compound	IC ₅₀ (μM) ^[1]
Roselipin 1A	15 - 22
Roselipin 1B	15 - 22
Roselipin 2A	15 - 22
Roselipin 2B	15 - 22

Experimental Protocol: Diacylglycerol Acyltransferase (DGAT) Inhibition Assay

The DGAT inhibitory activity is determined by measuring the incorporation of radiolabeled oleoyl-CoA into triacylglycerol in the presence of 1,2-diacylglycerol, using rat liver microsomes as the enzyme source.

- **Enzyme Preparation:** Microsomes are prepared from rat liver by differential centrifugation.
- **Assay Mixture:** The reaction mixture contains buffer, bovine serum albumin, 1,2-diacylglycerol, the test compound (**Roselipin 2A**), and rat liver microsomes.
- **Reaction Initiation:** The reaction is initiated by the addition of [^{14}C]oleoyl-CoA.
- **Incubation:** The reaction mixture is incubated at a specific temperature for a set period.
- **Reaction Termination and Lipid Extraction:** The reaction is stopped, and the total lipids are extracted.
- **Analysis:** The amount of radiolabeled triacylglycerol formed is quantified by thin-layer chromatography and liquid scintillation counting.
- **IC₅₀ Determination:** The concentration of **Roselipin 2A** that inhibits 50% of the DGAT activity (IC₅₀) is calculated from the dose-response curve.

Structure and Physicochemical Properties

The structure of **Roselipin 2A** was elucidated through extensive spectroscopic analysis, including various NMR techniques.[2] It possesses a common skeleton of 2,4,6,8,10,12,14,16,18-nonamethyl-5,9,13-trihydroxy-2E,6E,10E-icosenoic acid, which is modified with a D-mannose and a D-arabinitol. The "2A" designation indicates that it is a 6"-O-acetyl derivative of Roselipin 1A.[2]

Property	Value
Molecular Formula	C ₄₂ H ₇₄ O ₁₅
Molecular Weight	819.0 g/mol
Appearance	White powder
Solubility	Soluble in methanol, chloroform, acetonitrile, acetone, ethanol, and ethyl acetate. Insoluble in water and hexane.

Conclusion

Roselipin 2A represents a significant discovery in the field of natural product chemistry and metabolic research. Its isolation from the marine fungus *Gliocladium roseum* KF-1040 and its potent inhibitory activity against DGAT highlight the potential of marine-derived microorganisms as a source of novel therapeutic leads. The detailed methodologies and data presented in this guide provide a solid foundation for researchers to further explore the pharmacological properties and therapeutic potential of **Roselipin 2A** in the context of metabolic diseases. Further research is warranted to fully elucidate its mechanism of action and to explore its potential for drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CSDB: Search results [csdb.glycoscience.ru]
- 2. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Unveiling Roselipin 2A: A Technical Guide to its Discovery and Isolation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15574222#roselipin-2a-discovery-and-isolation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com